Human Biomonitoring: 6-CNA-Glycine as the Predominant Urinary Metabolite vs. Undetectable Free Acid
In human biomonitoring for neonicotinoid exposure, 2-[(6-Chloropyridin-3-yl)formamido]acetic acid (6-CNA-gly) is the analytically required target, in contrast to its free acid counterpart, 6-chloronicotinic acid (6-CNA). A validated GC-MS/MS method analyzing 38 spot urine samples from the general population demonstrated that 6-CNA-gly was quantifiable in 58% of samples (median concentration 0.2 μg/L), whereas no 6-CNA was detected in any sample [1][2]. This aligns with established human metabolic pathways favoring Phase II glycine conjugation over Phase I hydrolysis. Consequently, analytical methods that substitute 6-CNA for 6-CNA-gly will yield false-negative exposure assessments.
| Evidence Dimension | Urinary Detection Frequency and Median Concentration |
|---|---|
| Target Compound Data | 6-CNA-gly: 58% detection frequency; median 0.2 μg/L |
| Comparator Or Baseline | 6-chloronicotinic acid (6-CNA): 0% detection frequency; not detected |
| Quantified Difference | Absolute detection difference of 58% vs. 0%; 6-CNA-gly is the exclusive detectable urinary biomarker |
| Conditions | GC-MS/MS analysis of 38 human spot urine samples; LLOQ = 0.4 μg/L for 2-CTA-gly; LOQ = 0.1 μg/L for 6-CNA |
Why This Matters
Procurement of 6-CNA-gly (this compound) is mandatory for developing any valid human biomonitoring method; use of the free acid 6-CNA would produce systematically false-negative results.
- [1] Zhang, T. et al. (2023). Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure. Environmental Research, 226, 115609. View Source
- [2] Zhang, T. et al. (2023). Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure. PSIref Abstract. View Source
